5-bromo-N-butyl-2-methoxybenzenesulfonamide
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Overview
Description
5-Bromo-N-butyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO3S. It is a derivative of benzenesulfonamide, featuring a bromine atom at the 5-position, a butyl group attached to the nitrogen atom, and a methoxy group at the 2-position of the benzene ring. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-butyl-2-methoxybenzenesulfonamide typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with butylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-butyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Hydrolysis: Formation of 5-bromo-2-methoxybenzenesulfonic acid and butylamine.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives, depending on the specific reaction conditions.
Scientific Research Applications
5-Bromo-N-butyl-2-methoxybenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-butyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide
- 5-Bromo-N-methyl-2-methoxybenzenesulfonamide
- 5-Bromo-N-tert-butyl-2-methoxybenzenesulfonamide
Uniqueness
5-Bromo-N-butyl-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, potentially improving its ability to interact with hydrophobic targets. Additionally, the methoxy group at the 2-position can influence its electronic properties and reactivity.
Properties
IUPAC Name |
5-bromo-N-butyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-3-4-7-13-17(14,15)11-8-9(12)5-6-10(11)16-2/h5-6,8,13H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXDELRBUTLDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407248 |
Source
|
Record name | 5-bromo-N-butyl-2-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-18-0 |
Source
|
Record name | 5-bromo-N-butyl-2-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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